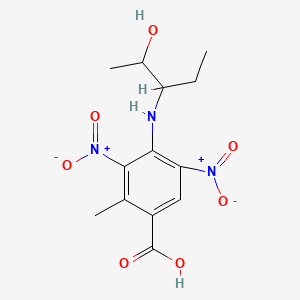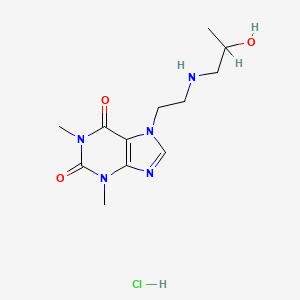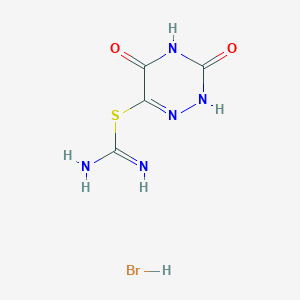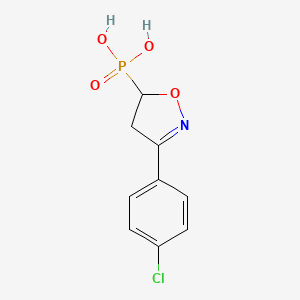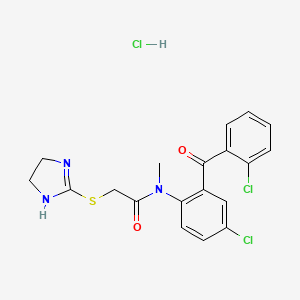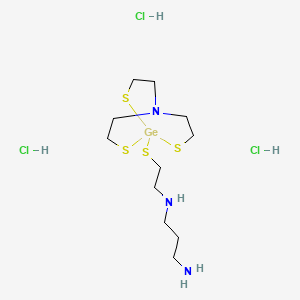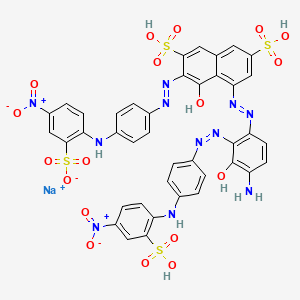
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its multiple azo groups and sulfonic acid functionalities, making it a highly conjugated and water-soluble molecule. This compound is often used in various industrial applications, particularly in the dye and pigment industry due to its vibrant color properties.
準備方法
The synthesis of 5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt involves multiple steps. The process typically starts with the diazotization of aromatic amines, followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common reagents used in these reactions include reducing agents like sodium dithionite, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its water solubility and ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance water solubility and facilitate interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high degree of conjugation and functional group diversity allow it to interact with a wide range of biological and chemical systems.
類似化合物との比較
Compared to other azo compounds, 5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its multiple azo groups and sulfonic acid functionalities. Similar compounds include:
Methyl orange: A simpler azo dye used as a pH indicator.
Congo red: Another azo dye used in histology and as an indicator.
Direct Blue 1: A complex azo dye used in the textile industry.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and versatility of this compound.
特性
CAS番号 |
93839-64-6 |
|---|---|
分子式 |
C40H28N11NaO18S4 |
分子量 |
1102.0 g/mol |
IUPAC名 |
sodium;2-[4-[[8-[[4-amino-3-hydroxy-2-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C40H29N11O18S4.Na/c41-28-11-14-31(37(39(28)52)48-44-23-5-1-21(2-6-23)42-29-12-9-25(50(54)55)17-33(29)71(61,62)63)46-47-32-19-27(70(58,59)60)15-20-16-35(73(67,68)69)38(40(53)36(20)32)49-45-24-7-3-22(4-8-24)43-30-13-10-26(51(56)57)18-34(30)72(64,65)66;/h1-19,42-43,52-53H,41H2,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);/q;+1/p-1 |
InChIキー |
KKRAFLIPWDQKLE-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=CC(=C3O)N)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


